Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Establishing a Foundation for Discovery
In the landscape of modern drug discovery, the journey from a novel chemical entity to a viable therapeutic candidate is paved with rigorous scientific validation. For emerging compound classes such as 4-(4-bromo-3-fluorophenyl)morpholine derivatives, this process is paramount. Morpholine-containing compounds are recognized as versatile pharmacophores, frequently interacting with critical biological targets like protein kinases.[1][2][3] Therefore, the initial in vitro screening and validation phases are not merely procedural hurdles; they are the bedrock upon which all subsequent preclinical and clinical development rests. An improperly validated assay can lead to costly failures in late-stage development by generating misleading structure-activity relationship (SAR) data or failing to identify off-target toxicities.[4]
This guide provides an in-depth, experience-driven comparison of essential in vitro assays, focusing on the validation strategies required to confidently characterize the biological activity of novel 4-(4-bromo-3-fluorophenyl)morpholine derivatives. We will move beyond rote protocols to explore the causality behind experimental design, ensuring that every assay serves as a self-validating system for generating trustworthy, reproducible data. Our framework is grounded in internationally recognized standards, including the ICH Q2(R1) guidelines on the validation of analytical procedures, to ensure regulatory alignment and scientific integrity.[5][6][7][8]
Part I: The Pillars of Assay Validation: A Risk-Based Approach
Before delving into specific assay technologies, it is crucial to understand the universal parameters that define a validated assay. These are not just checkboxes but are essential characteristics that ensure the data is reliable for decision-making.[9][10] The intended use of the assay—be it for high-throughput screening (HTS), lead optimization, or mechanism of action (MOA) studies—will dictate the stringency and selection of validation parameters.[11]
dot
digraph "AssayValidationWorkflow" {
graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.6, pad="0.5"];
node [shape=box, style="filled", fontname="Arial", color="#202124", fontcolor="#FFFFFF"];
edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_dev" {
label="Phase 1: Development & Optimization";
bgcolor="#F1F3F4";
node [fillcolor="#4285F4"];
Dev [label="Assay Development\n(Reagent & Condition Optimization)"];
PreVal [label="Pre-Validation\n(Feasibility & Initial Performance)"];
Dev -> PreVal;
}
subgraph "cluster_val" {
label="Phase 2: Formal Validation";
bgcolor="#F1F3F4";
node [fillcolor="#34A853"];
Accuracy [label="Accuracy\n(Closeness to True Value)"];
Precision [label="Precision\n(Repeatability & Intermediate)"];
Specificity [label="Specificity\n(Signal from Analyte Only)"];
Linearity [label="Linearity & Range\n(Proportional Response)"];
Limits [label="Detection & Quantitation Limits\n(LOD/LOQ)"];
Robustness [label="Robustness\n(Resilience to Small Variations)"];
Accuracy -> Precision -> Specificity -> Linearity -> Limits -> Robustness [style=invis];
}
subgraph "cluster_imp" {
label="Phase 3: Implementation";
bgcolor="#F1F3F4";
node [fillcolor="#EA4335"];
SOP [label="Standard Operating\nProcedure (SOP) Established"];
Routine [label="Routine Screening\n& Data Analysis"];
SOP -> Routine;
}
PreVal -> Accuracy [lhead="cluster_val", minlen=2];
Robustness -> SOP [ltail="cluster_val", lhead="cluster_imp", minlen=2];
}
endsnippet
Caption: High-level workflow for in vitro assay validation.
The core validation parameters, as outlined by guidelines from the FDA and ICH, are summarized below.[6][8][12]
| Validation Parameter | Definition & Purpose | Typical Acceptance Criteria (for Quantitative Assays) |
| Accuracy | The closeness of test results to the true or accepted reference value. It demonstrates the absence of systematic error. | Recovery of 80-120% for spiked samples. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-assay) and Intermediate Precision (inter-assay, different days/analysts). | Coefficient of Variation (%CV) ≤ 15-20%. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., matrix components, impurities). | No significant interference from matrix or related compounds. Signal-to-background ratio should be high. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linear response range. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | %CV ≤ 25% and accuracy of 75-125%. |
| Robustness | A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature). | %CV should not significantly increase with minor parameter changes. |
Part II: Comparative Guide to Primary Screening Assays
Given that 4-(4-bromo-3-fluorophenyl)morpholine derivatives are likely to be evaluated as inhibitors of specific enzymes (such as kinases) and for their general effect on cell health, a dual-pronged screening strategy is required.[2][13] This involves both biochemical (target-based) and cell-based (phenotypic) assays.
Biochemical Assays: Interrogating the Target Directly
Biochemical assays are indispensable for determining the direct interaction between a compound and its purified molecular target, free from the complexities of a cellular environment.[14] For kinase targets, several platforms are available, each with distinct advantages.[15][16]
dot
digraph "KinaseAssayPrinciple" {
graph [fontname="Arial", rankdir="LR", splines=ortho];
node [shape=plaintext, fontname="Arial", fontsize=11];
edge [color="#5F6368"];
subgraph "cluster_reactants" {
label="";
bgcolor="none";
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
Kinase [label="Kinase"];
Substrate [label="Substrate"];
ATP [label="ATP"];
Inhibitor [label="Test Compound\n(Inhibitor)", fillcolor="#FBBC05"];
}
subgraph "cluster_reaction" {
label="";
bgcolor="none";
node [shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Reaction [label="Enzymatic\nReaction"];
}
subgraph "cluster_products" {
label="";
bgcolor="none";
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
pSubstrate [label="Phospho-Substrate", fillcolor="#34A853"];
ADP [label="ADP"];
}
{Kinase, Substrate, ATP, Inhibitor} -> Reaction;
Reaction -> {pSubstrate, ADP};
Detection [shape=cds, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF", label="Detection Method\n(e.g., TR-FRET, Luminescence)"];
{pSubstrate, ADP} -> Detection;
Output [shape=parallelogram, style="filled", fillcolor="#202124", fontcolor="#FFFFFF", label="Signal Output\n(IC50 Value)"];
Detection -> Output;
}
endsnippet
Caption: Generalized principle of a biochemical kinase inhibition assay.
| Assay Technology | Principle | Throughput | Advantages | Disadvantages & Causality |
| Radiometric Assays ([³²P] or [³³P]) | Measures the incorporation of a radiolabeled phosphate from ATP onto a peptide or protein substrate.[14][17] | Low to Medium | Considered the "gold standard" for sensitivity and directness; fewer compound interference issues. | Safety & Disposal: Requires specialized handling and disposal of radioactive materials. Low Throughput: The multi-step process (incubation, washing, scintillation counting) is not easily automated for HTS. |
| Luminescence-Based (e.g., Kinase-Glo®) | Measures the depletion of ATP in the kinase reaction. Less ATP remaining corresponds to higher kinase activity. | High | Universal for any kinase; simple "add-and-read" format is excellent for HTS. | Indirect Measurement: Measures ATP consumption, not substrate phosphorylation. False positives can arise from compounds that inhibit luciferase or interact with ATP, necessitating counter-screens. |
| Time-Resolved FRET (TR-FRET) | Uses a europium-labeled antibody to detect a phosphorylated substrate, which brings it into proximity with an acceptor fluorophore, generating a FRET signal.[16] | High | Homogeneous (no-wash) format with high sensitivity and reduced background interference due to the time-resolved measurement. | Reagent Dependent: Requires specific, high-quality antibodies for each substrate, which can be costly and time-consuming to develop and validate. Potential for compound interference with the FRET signal. |
| Competitive Binding (e.g., KINOMEscan®) | Measures the ability of a test compound to displace a known, tagged ligand from the active site of the kinase.[15] | High | Does not require an active enzyme or ATP; excellent for identifying both Type I and Type II inhibitors and for broad kinome profiling. | No Functional Data: Measures binding affinity (Kd), not functional inhibition (IC50). A compound may bind without inhibiting the enzyme's catalytic function. |
Recommendation for 4-(4-bromo-3-fluorophenyl)morpholine derivatives: For initial HTS, a luminescence-based assay offers a cost-effective and rapid method to identify initial hits. Subsequently, a TR-FRET or radiometric assay should be used as an orthogonal, direct-measurement method to confirm hits and accurately determine potency (IC50), thereby validating the initial findings and mitigating the risk of technology-specific artifacts.
Cell-Based Assays: Assessing Biological Impact
Cell-based assays are critical for understanding a compound's activity in a more physiologically relevant context.[4][18][19] They provide integrated data on compound permeability, stability, and potential cytotoxicity—factors that are invisible in a biochemical assay.[9][10]
dot
digraph "CytotoxicityAssayComparison" {
graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];
Compound [label="Test Compound Treatment on Cells", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
subgraph "cluster_membrane" {
label="Membrane Integrity";
bgcolor="#F1F3F4";
node [fillcolor="#EA4335", fontcolor="#FFFFFF"];
LDH_Principle [label="Principle:\nCell membrane is compromised,\nreleasing Lactate Dehydrogenase (LDH)\ninto the media."];
LDH_Assay [label="LDH Assay\nMeasures enzymatic activity of\nreleased LDH."];
LDH_Principle -> LDH_Assay [style=invis];
}
subgraph "cluster_metabolism" {
label="Metabolic Activity";
bgcolor="#F1F3F4";
node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
MTT_Principle [label="Principle:\nMitochondrial reductases in viable cells\nconvert tetrazolium salt (MTT)\nto formazan crystals."];
MTT_Assay [label="MTT/MTS Assay\nMeasures colorimetric/fluorometric\nproduct."];
MTT_Principle -> MTT_Assay [style=invis];
}
subgraph "cluster_apoptosis" {
label="Apoptosis Induction";
bgcolor="#F1F3F4";
node [fillcolor="#34A853", fontcolor="#FFFFFF"];
Caspase_Principle [label="Principle:\nProgrammed cell death activates\ncaspase enzymes."];
Caspase_Assay [label="Caspase-Glo® Assay\nMeasures caspase-3/7 activity\nvia a luminescent substrate."];
Caspase_Principle -> Caspase_Assay [style=invis];
}
Compound -> {LDH_Principle, MTT_Principle, Caspase_Principle};
}
endsnippet
Caption: Comparison of principles for three common cytotoxicity assay types.
| Assay Type | Principle | Endpoint Measured | Advantages | Disadvantages & Causality |
| MTT / MTS Assays | Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells into a colored formazan product.[20][21][22] | Cell Viability & Metabolic Activity | Well-established, cost-effective, and high-throughput. | Metabolic Interference: Compounds that alter cellular metabolism or redox potential can produce false positive or negative results without actually affecting viability. The MTT assay requires a solubilization step, adding time and a potential source of error.[20] |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity (necrosis).[23] | Cytotoxicity (Membrane Damage) | Direct measure of cell death; supernatant can be used, preserving the cell population for other assays. | Mechanism Specific: Primarily measures necrosis. It is less sensitive to apoptotic events that may not immediately compromise the outer membrane. The timing of the assay is critical, as LDH can degrade in the medium over time. |
| ATP Content Assay (e.g., CellTiter-Glo®) | Measures intracellular ATP levels using a luciferase reaction. The amount of ATP is directly proportional to the number of viable cells. | Cell Viability | Highly sensitive, rapid, and suitable for HTS due to its simple "add-mix-read" protocol. Excellent signal-to-background ratio. | ATP Fluctuation: Cellular ATP levels can be modulated by mechanisms other than cell death (e.g., metabolic stress, kinase inhibition), potentially uncoupling the readout from true viability. |
Recommendation for 4-(4-bromo-3-fluorophenyl)morpholine derivatives: It is crucial to employ at least two orthogonal cytotoxicity assays. Start with a viability assay like CellTiter-Glo® for its sensitivity and throughput. Any identified "hits" should then be confirmed with an assay measuring a different biological endpoint, such as an LDH assay for cytotoxicity. This dual approach ensures that the observed effect is genuine cell death or growth inhibition, not an artifact of a specific detection technology.
Part III: Detailed Validation Protocols & Workflows
The following protocols are presented as a template. The specific concentrations, cell types, and incubation times must be optimized during the assay development phase.
Protocol 1: Validation of a Biochemical Kinase Inhibition Assay (TR-FRET)
Objective: To validate a TR-FRET assay for determining the IC50 of 4-(4-bromo-3-fluorophenyl)morpholine derivatives against a target kinase.
Methodology:
-
Reagent Preparation & Optimization (Development):
-
Causality: The concentrations of kinase, substrate, and ATP are critical. ATP should ideally be at its Km value for the kinase to allow for sensitive detection of ATP-competitive inhibitors.[17]
-
Prepare serial dilutions of the kinase enzyme and peptide substrate to determine optimal concentrations that yield a robust signal-to-background ratio (>5) and linear reaction kinetics.
-
Perform an ATP titration curve to determine the Km of ATP for the target kinase under the optimized assay conditions.
-
Validation Parameter Assessment:
-
Assay Plate Layout: Design a 384-well plate map including negative controls (no enzyme), positive controls (full reaction, no inhibitor), and an 11-point, 1:3 serial dilution of the test compound and a reference inhibitor.
-
Step 1: Kinase Reaction: Add 5 µL of 2X kinase/substrate solution to each well. Add 5 µL of 2X test compound/ATP solution to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Step 2: Detection: Add 10 µL of 2X TR-FRET detection mix (containing Eu-labeled antibody and acceptor fluorophore). Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Step 3: Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm). Calculate the TR-FRET ratio.
-
Data Analysis & Acceptance Criteria:
-
Z'-Factor Calculation: Determine the assay window and quality using the positive and negative controls. An acceptable Z'-factor for HTS is > 0.5.
-
IC50 Curve Fitting: Normalize the data to the positive (0% inhibition) and negative (100% inhibition) controls. Fit the normalized data to a four-parameter logistic equation to determine the IC50 value.
-
Precision: Run the reference inhibitor on three separate days. The geometric mean of the IC50 values should have a %CV of < 30%.
Protocol 2: Validation of a Cell Viability Assay (MTT)
Objective: To validate an MTT assay for assessing the cytotoxic effects of 4-(4-bromo-3-fluorophenyl)morpholine derivatives on a relevant cancer cell line (e.g., MCF-7).
Methodology:
-
Cell Seeding & Optimization (Development):
-
Causality: Cell density is critical. Too few cells will yield a low signal; too many will lead to overgrowth and non-linear MTT reduction.
-
Perform a cell titration experiment to determine the optimal seeding density that ensures logarithmic growth over the course of the experiment (e.g., 72 hours).
-
Validation Parameter Assessment:
-
Step 1: Cell Seeding: Seed 5,000 cells/well in a 96-well plate in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Step 2: Compound Treatment: Prepare an 11-point serial dilution of the test compound and a reference cytotoxic agent (e.g., Doxorubicin). Add 100 µL of 2X compound solution to the cells. Include vehicle-only wells (0.5% DMSO) as the 100% viability control.
-
Step 3: Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Step 4: MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours.
-
Step 5: Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Step 6: Data Acquisition: Shake the plate for 5 minutes and read the absorbance at 570 nm.
-
Data Analysis & Acceptance Criteria:
-
IC50 Curve Fitting: Normalize the absorbance data to the vehicle control wells. Fit the data to a four-parameter logistic model to determine the IC50.
-
Precision & Accuracy: The reference compound should yield an IC50 value within 2-fold of the historical average. Intra-plate and inter-plate %CV for the IC50 should be < 30%.
-
Specificity Check: Visually inspect the wells under a microscope before adding MTT to confirm that the reduction in signal corresponds to a reduction in cell number, ensuring the compound isn't interfering with the MTT chemistry itself.
Conclusion
The validation of in vitro assays is a foundational activity in drug discovery that demands scientific rigor, critical thinking, and a deep understanding of the underlying biological and chemical principles. For novel compounds like 4-(4-bromo-3-fluorophenyl)morpholine derivatives, a multi-faceted approach that combines direct target-based biochemical assays with functional cell-based assays is essential. By adhering to established validation guidelines, employing orthogonal methods to confirm results, and understanding the causality behind each experimental step, researchers can build a robust data package that enables confident decision-making and accelerates the path toward identifying promising new therapeutic agents.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJmHSGkoO-MjqnPudmGUMQ31ymHkuVrUouJGknj9E4IJILvgphUzeSurXMfrRE5oEgnymllvDI9hkK-uAX3QZ0KIEJ_mPXrs8nYck3l0g2tOrjvjbyjR5i05DXs0VGBY1P10EGB84oGqou9G2iE6orF2NQbLjE6vVBQUqEks6UzlKC1udjiuvLNWE3nX-WTg-SdVtWT7vMVaQCUAzfXuEL24DzoVUmGNMtwbG2AOcWy3Dj044=]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpiCNOiA8BRZuu0pjAOK2TSWxr-avVB8dv22gL9pLUUMYJ2a_LGIqPIdhHAjmLzg2hdyhoUOdCOpxXMgFKls9SbsUqX1TiuQQDWmDecz2hcp9gkXQW7QpkM8x0fSIrhMN8s2oHySfFA4MwoS1gLEaUYOM0nKYK7jCMHlbDL3MZIvJ7pnZOI1YYTSUeLlXDhDMZKGqYavSKgZH8QDTeiU7WUhEd6tOzvLLL_TmvLIe7vhRN66I2inmeQRWroHDiBGZm9E7eosB6kA2fkTVG0P5bLQ==]
- Quality Guidelines. International Council for Harmonisation (ICH). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2-IE1UMrI6biu6uufarKsJ0PnSQfwotzcGte4iebRBkQHD5_JoODyYn-DqF_Z2jsq2LnhiCzsmakk_NJ5fOxOd0CDeB2Ncabzrbb-OG74lq7NnY42wR5ZsTLiAm9HgA606rUxvoY=]
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxO5Cx2OP-havI6YHNxxVsd08dpRwHlwtFdk7rI9ZRwNOj0bjZTGopBTBZ2Y3ZoW_2fqpa_cHeiEKj0T3R_3UETHHH_pviI2zijBJFzv-NYXnn5yiEZvmZbVBEDZoQlLvZMqqhpNk_pvzTb0mB]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzpFJiU06TFJQ6Mt_HXXKf0HN1cts4hhmquzK61D5HSEvlIu3nU0Ohitwb7wVSS1SZyiGm0U814DJZr7kB1i5D1SHK1o9LXkTWwQz3IU3vlryNe7QHo2bsNe4Wnx14CXWhFjHwfEq0RKnD8gQQd3n1exmWvJEnNHLjCMhJ2g8ytt2mGohbNUDvgwhTXib1B7dzr6-5pvU1Tyu0gqZj]
- 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLAeGBc6bhY7XmzpgfTIncbseJfZrQ5wwZGcX_y_TnqRJG8OrRaA445WxOB5Ri6moiuUvR2z7HyhI0aQRyGecoMgelttTc09NAKQu57yCu5FXSDN5VO4hQWgdNXeLQlUENyDaCqTbc_eu9fwYDYCBSOznrxIkdCmu-yRZgRSHFG94_]
- What You Need to Know About - FDA IVD Test Requirements. Donawa Lifescience. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiy_nKtaDfCAkzsYZwl4_Tt_r6XSfeZsHBotQSf0ZR8l_odxeS7SZJAWsX_c4ESv66arvlb34qoWFscutwjwDvnQ8x83rQqVJOroftYvTr7ktwQQWgB8ovPMM8iW6GYbkMmZTWS-GCDnd5eEiHb2zASpxFoPC5sfDZpiw_K8wJVhIMxeURAU7nbXLDTJqlaoXv81KHsVb1Hp0FYs9Psnxi4w==]
- Cytotoxicity Assays | Life Science Applications. Enzo Life Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMI2CY-rqpD3PAgYC8_NuLyJfOV98Wu6pD0tOOh016zRXOpvm3ohS5RB7wPbJD0D9fYyjX-UOWFkzfXIOSQHOkFY1Pel_ioCURml1X-uD4JIvCVbKlyIfY6dxiQJIQUi5B1s2DpGuIZKp_n8QHuMZyWA==]
- Cytotoxicity assays for novel compounds synthesized from 5-Bromo-N-phenylpyridin-3-amine. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPHCwOlQzc161XWPnmkX_WgMkZCg20RDIRrO3gwhDPEtZjmzWPJ5-dZmYSFKrMvM-jbUgJWQadJ6KwkNk6hZJAMldpqznBWZdMcalDW2dIioEbc5AB6t_dNr8Ev0YnjHHjQuQnIhiCoe4MhMPhZiBogJDqHeH7m7ze0PXfvwj4MkW3yh519P_LQvSfEIPbndPFrjKRXJnnJPgeb39d_WRt9TSbkwzRQ3Hz2JHSaRklba8b7zCO]
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central (PMC), National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9p1-mm6Ijmi4RVymVVREvCV8S4aWSebUHCCuX29cFXOORnbsAGyNirkYKUycOBjXuZF52I7CeY6wqYJJBRfqbeWx-dlk5CpluaingR26bUMaYxqLkciC4yu7jJLYpkL3VpS7q5L0MNfJFMeo=]
- Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmzRuavixzVKXOZeYrqjZan4s2FVXxTpiQAjUAwUXesq1rqLKE4GYjWSt8GEHPyAnHGkKPeZBiENfVHd7W4Z7YV6XyF0qwtYr3gqZEgbXoVXfqG2jtQ0VaV0s04EO9bK12Pp-6b6F1B3HIOaNnvSOQsTcYBmptzCh9zRp9p_qWm-NPxV0yUVYWbLfekoP63hF2VKF6crsbmfMHLb50E2FKIgDl013yuoTcTqycaU3VFHK5]
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjHmEjFhCEeYUKdWx5OsIB-Sx-0hYF3xTNdTFL9ggfeMdMftm-7kAm5YL9svkB5ZLP_fwWWJzfkP-C3ZdwLcFbXRED5orROlzepOKK3bZxsnaSM3KQqa-2gSEb3pjEKoDBf8tl0G6mUywCI7J4cWf4XwtN53O6rCZNd8jpywyNXzmI59j22AfhudH-UMzWWAKdTz8LAxKMiW8-gsVlJS64Na3gNZiXtgyuIrFpjMnI5HQ9iw==]
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg7bZRXj9xlzKVYnDXDvoY8N3yiW4Z60HQM9p42Ai2f0bgKfd0JTYwetzmQOObi0CvJm16i75urViAo0bpsaUZqhVDSvBtLHzAcGo9PtB2qqfuIG-iM8nbIDSfR5F8y1ipF0yBtlsASfy-aSC39RakJc63wKDVKbNf0BZsAp8TeIWwDGXtCTSidwvy5cyXd3lAoV4D3FQuS1J_SxKPRpi8lDDcZ0FaiiUxx8_doXz1Sbi5qPkLKaoWDyb82Q==]
- Cytotoxicity Assays. Thermo Fisher Scientific - US. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-uhHRFZQumzPs4ks6HMJX0RsWdQ7KPbiltQOQEucQg3b8ePke-tum4zVxFtfhugXKz41-cX3KFwqP1F3THYy99JX8jCLEe1XZXppuUupNOE6IgcIoWN45dy-KptlCBFq_zlW4kJtPWv0WxBosUPiEvIFJj-RWGaph3Nwj1qO9VFBi-C1Twxt06iqvbDertea4DIPeTERnTTnbGP_hV_2z1XgArbyNvpbAbBWp2Q==]
- Biochemical Kinase Assays. Thermo Fisher Scientific - AR. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz3bSfyE5f0Gt6nfVK9z04mC30siJga5QJ-6YUAISw8O0nXxohqXS2f-vthF8MKYGXA9lcIQTz9tbI6WsPPwv79jBAb6ayATWeqR6rXwptc0rYlPYy-Oz_Vj5_NgtofjLhSs2KVbrZQeHig9apTqsD-VDRSLfABvu7N0I1aB9WqwosYr55hbj0Px56-wPNXtL6YhotqzhnRiS9ZglF3RNj24Ds1pO2sQ9wuqeWz9VVPp46gQ708ZN8ZEvW2KgrK0lfFQ_qJAVU4hX1ulWaQyUu2hyR75joai6_3PmWpV_XOyTdfuxJxpNWZLbX6VSEOxpzTw==]
- Regulatory Knowledge Guide for In Vitro Diagnostics. NIH SEED Office. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqMRhUUCB0MoOeA7X2bp-58wI8QdCASpJyjPTMLUhdAQQElTEtbX8ZG0yJ_Od2bbMrBeB_L5TfrwXcX-trDbQmUQ-uIDKGifnKJRjvXP9miwcushx5ryqYwzxC_k221MPnEzVsKcQVgSlqruCzfLVdfPmofdxmWET6el8qhD2EGtTLpIPG6j9Nl1-EiRe3dUVIxGiOLrOvvbjoqTr2wqx0pV7-]
- In vitro JAK kinase activity and inhibition assays. PubMed, National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhj2FU2fGHU4O334n_3iysPDzcZzpCqPvO8Vg65H1hNlkABp58s-Tpta65ouUx9F8xo5cNEft0Tusfclk_zuFUcgGAxrwRQJvh7sgJ5Sb3_JP3qir8h9N-Dc8_moyY31dGCCGt]
- Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIlAEbDL4HEWmfztLpQaYUzjj86AmUnxxdZqtm5f573ENn18YwcyuhZkA0yApwKD0hcB1g59z8YGcePz1kNeCjFHRfa_SAzrR5G7JjHnfXjywM3OvsZoaKdFEm6KIA-8lMR5oNRo3bEjm9n67tio8_A_SFIOAagSI7ytJ9Yu3H]
- How Does a Biochemical Kinase Assay Work? BellBrook Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhqGy6C58dLDOuwgozgUco_ukqYSUzqNF4ZX_vEOrHGMvvbhceyV4KuVvOo6BcLAusQvjXDhcY-ieaVNMm6j153MgjuYGXWt8Q2xRnEzXx8t3gJJyPqtPrw9vCdaXAIM6VgcBmI9mVGjIb_OZEz-KF7iK_O1JgrvpTasTfFKc=]
- Cell-based assays on the rise. BMG LABTECH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKLOMNiMIIVpvEAB_FyHTIuajkQIwG1yiNBIhEW_KzesqE6-NbAY_9Ikc8B8jovmpZx2sCyv-qAZ3Thb1DzCZTi-FeUdXK-fBHVmgx8VENLM69SPxtWAz-LMa0QiA1PfBcHNAfjWfjvHFCNL67SuFW-rboe5UFQOGPzQyk]
- The Role of Assay Development and Validation in Drug Discovery. PeploBio. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU7y4ZwNzB8ysngogei_aToiWhfAn66tREO5vDvZwSeDzyCV9BskmMq3ug_k9as4sM2aThXWXwg_XJnYvSWRQxh6jVS83agYQa04XfEp8_V8UhQr8CW8BexcOhHZ184q1Vf-pPNwz1tqhgxHKaQSffWqeWymBmu58C2debA8_FICvOEJiPFWC8LnuU]
- Development & Validation of Cell-based Assays. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8EDPG5k4r3P2V_7hYYRlDINrW-PBlVgfYIdNBdN7F7rcKEk_ONhjask7XfVyO57PrgUPudS8h2capnQtCdXkOLF6zIEaWB7tsxXqZN8cY3D9CBChG77HnnPCvrB9aYUskvHl6wR4=]
- Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency. U.S. Food and Drug Administration. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtjWmR_TUMs-g2B4uyHFmumKqGHtDTIRSWbPjY--eV6hyKBFduG7MGadrFXIFLKkQZjnXUy1gdkmQrBUWn-S64EdAbhqs5RHwIG7CmNG0RfXtszcZYxWHmDO3kFvxAmWvylEcvccNYflEkCS2PzLT1uT2QImeZq-WNK2X6UQ4Zh1Si60-JLWPsyULX2fll_qtg9KOOKlk1Gi1k0B9oyMczQ6A_qm5eL2xpopSoklAg_dN_SNopyLfZz3fkxP6WiPJ8BhI5OH03ux5c_UXBCw0mM35ZTR-haD-H_YHwoL6tDL3yPmrXaE5ej7vXGg==]
- Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency: Draft Guidance. U.S. Food and Drug Administration. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-lbKGDY20cvbQLU-LnoWCfyWUxRKE4jNgDA0ASPTIvc6QIhEoC8Em3HmFB_D4pWSXzZu_LRlfSyCTcSAblySNSvgmf1yNQipdjDFGMCqeV9RQwWgVuXL9qHPlA8WT8XMwf2OT]
- Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency; Draft Guidance for Industry and Food and Drug Administration Staff; Availability. Federal Register. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFXIhZ_NjMhGeFDemVNGBmqV6SazA1CWQvcvTbNv8kavWTLZYHWZ0DvkrF84phjSrNplBq6ICM0Cy6Uei8FLQZ-O1--XOdhPcwiwUMrY8reeJgGPjdrgKDfelQ4qFaOVxpIi7RVaKml5e-C4jrKf4ljziOzfhiaoETtw9k1eiBXZQnR_rIqrY-UMmyWKnwv2D-e5Nho8J8vfrHfesuoyI6W_KYS6aj_1-cvvMEuWDcUKZCUXqdHr2NwwD7XhaEgpAFQOCK-sbN91BZELta24KHQz2V03XNF2MJ]
- Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ9SG8SV9CrSy8gfNorC0rPbZYCb0Q7qOTpacomU0iiTJ9rE-VmWMQ_T3iq0xYEzTQJrg3HWcfCiEFBO40S9HKQl34jDJ4pu2LgM6WX09dPE9HZ-k1UAT-Y8l6IagT8QwKoHgQjDPgdQx5VSndypIVONyzyMQrCv8vI-9cno99gh8uGsB2L5tDeIkHWikXMYCQl1-X]
- An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlANCYEP9UA6Fs94IE83Q7ffveFU3jy14q9q1XncBRcPkH9NZPKU1sKJrLG3-ttgcKbxfKJKk3k4gznZSzmWYiMYoct9lUEpXGuggE8OiideGXt222u9Gs3cQfHCHmaMxghC7abxBvmSOpQh2P5JWGy8_5jEt9jLk3OrdU3FERIwh4dHjLHBIXt8lXpeDHQOnEQm1wYyvORDaibCLgTHKR5yI_fsBhE48qD5a_hYYA00eXXEMEfxYhqptSReA=]
- Assay Development in Drug Discovery. Danaher Life Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtHBtL-qwIy9GoxscbNHpVFSsPwcxYwlD3YQuouHW6RGx5a1ze6FwynJmF1b_QeJSbtXl7wahEOCaH24wy_z3IYCU1LwS2a3NX0aZUqMGqWlWifGNHBamFdPdfxx1xVN-K7Hwhhe2u0URZboncKWdihiSoOBFCK9b4elpe5DndAQ==]
- Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. IQVIA Laboratories. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNhz2odfeKrDJ2n_nJZJEY50f-h4qYiWHKxFTF2ZWnH7x8jS2qpf3V0PmtmVo39l7jjJytOvdBU606r0GsGqvG2AXSwTEh7ED3yzFa1-sGbAw8WxbrJWGKCAyd6v1RfVDTzZOacNcWyLl3h2enK-TLx4ixAkh2HFki9TTk3I-BWT7ZFh1Unt71yop2goe68_muJS1UlQ8P7jN0eszf]
- In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeQ6I29xoJJgWj-yLJH3P0dpxOTOYp5mFngHtYK0ODNvg4RbamI5Wiwy9FPW7AvcT5UAWdlUYBbFXApN_niZby4m9eh28UwCfNP02IaeU5bXksz6cE6g6IAJhmxDxjHaJILBZYd0_P3PSwrxz8SiK17sCYbRCGOnh2QDIGNs3W_Tk=]
- Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8U9oS6c_F8_rUiYuoMDGN4F7PcBJL1BAGeAaWP3kE5Dp_XnSNOen4olgBWFfMmdVcu5oF0ean-VO1l3qSF8m_bxMdN3HYpK2MrCAsh4wCuSoKbJnT1ANkYqnivmqgeOZbeiBru97pzjbRl1siQRM=]
- Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGolnrRaFidty02bp0Muma4ronBFaF7D3hfxyDhONGYSVGqNHaVDWxCyjzDvTK4JS2WAU2RPnkJX8HxsUvDHPjz409Pyo8o_mEajGgTikhn-j6zxa4FyOYycT3b6U-2ctTY33jqaNT6pGuxNJgnFOKSKc_bKEsC0iDYuD1zA6KKZjpEME2cDTdOMHH4zGyVw-kp6TA=]
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed, National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1fq_TDTJOT11bpWz8xdLnriqCyezUOSIzrO5sGM1hEQVBm5Z_O2qQdApcxdxCb4dl-hGGzyjolv8oLmLTcX7jroDYXjE83_g17DhhLe9rNm3v5YZKRBVwT6cpu3sFqJUIS3zm]
- A review on pharmacological profile of Morpholine derivatives. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9Yi60_GWTeX0OWQPRqlcT24IfTB1BFJiGzOXfbq5N_LQlfNNROxnyJfQvBtOrFw5h_ysxpju9wK9R_qTpwBWTeCPAhKkBox7PdFuPkMOZypNbY2dTvkstKFnx8MSBrkFofUr_wGAY3MhZZJxgMIo2W9Q031NN1GWgKiBJLif1MLO4VxQnB4kFqpCQHhNTDGtwPwTbb9qMCWuZzdc9MWa7ZwxwkYlNwgXgsc0=]
- PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Pharmaceutical Research & Management. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrbCmIzvWPCwlDmQbzYD2BY4qC3rTnkNADOKG-iAr98hDXvlvVBm0H9rzX-N1zdQFlnN_3ii4pYlJFOmX_HAVV-NHdcPp8s2Vh9g8L9J6XQerThJ483hDBNitqLIKsbkW49nx7hkXELR_I-52SQBlWMzMpy6MDzNF9g_QmIhMnjUYjRxfb4lxlxKEqt6QlhZ8fp0QXyE1m_eDsp8J4AhgmcA==]
Sources